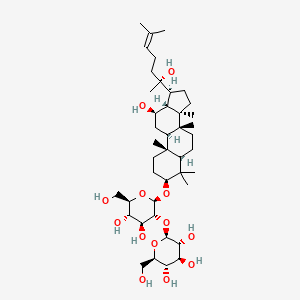

(20R)-Ginsenoside Rg3

Description

This compound is a natural product found in Panax ginseng, Panax notoginseng, and Centella asiatica with data available.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIFXNRCLMQCD-CZIWJLDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38243-03-7 | |

| Record name | R-Ginsenoside Rg3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38243-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GINSENOSIDE RG3, (20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9LS0C9SWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanisms of (20R)-Ginsenoside Rg3 in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(20R)-Ginsenoside Rg3, a specific stereoisomer of a tetracyclic triterpenoid saponin isolated from steamed Panax ginseng, has emerged as a potent phytochemical with significant anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit tumor growth, proliferation, metastasis, and angiogenesis across a wide range of cancer types.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic activity of this compound. It details the compound's impact on critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, and its role in inducing apoptosis, cell cycle arrest, and inhibiting metastasis and angiogenesis. This document summarizes key quantitative data, provides detailed experimental protocols for foundational research, and visualizes complex biological processes to support further investigation and drug development efforts in oncology.

Introduction

Ginsenoside Rg3 is a major active component of red ginseng, and due to the chiral center at the C20 position, it exists as two stereoisomers: 20(R) and 20(S).[1] The (20R) epimer, in particular, has been the subject of numerous studies for its robust anti-tumor effects.[1] Its mechanisms of action are multifaceted, targeting key cellular processes that are typically dysregulated in cancer.[1] This guide focuses specifically on the (20R) isomer, elucidating its complex interactions within cancer cells.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several primary mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death is a cornerstone of its therapeutic effect.

-

Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Inhibition of Metastasis: Impeding the spread of cancer cells to distant sites.

These effects are orchestrated through the modulation of key intracellular signaling pathways.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with multiple signaling cascades critical for cancer cell survival and proliferation.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway.[2] By downregulating the phosphorylation of PI3K and Akt, Rg3 prevents the activation of downstream targets that promote cell survival and block apoptosis.[2] This inhibition leads to decreased levels of anti-apoptotic proteins like Bcl-2 and increased levels of pro-apoptotic proteins like Bax.[3][4]

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg3 promotes cytotoxicity of Paclitaxel through inhibiting NF-κB signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of ginsenoside Rg3 and their biological activities

In Vitro Vasorelaxation Study

This protocol is used to assess the direct effects of Rg3 stereoisomers on the contractility of isolated blood vessels.

Protocol:

-

Tissue Preparation:

-

Isolate coronary arteries from a suitable animal model (e.g., swine).

-

Cut the arteries into rings (2-3 mm in length) and mount them in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.

-

Some rings can be denuded of their endothelium by gently rubbing the intimal surface.

-

-

Contractility Measurement:

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Induce a stable contraction in the arterial rings using a vasoconstrictor agent such as potassium chloride (KCl) or serotonin (5-HT).

-

-

Drug Application:

-

Once a stable contraction is achieved, add cumulative concentrations of 20(S)-Rg3 or 20(R)-Rg3 to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contracted tension.

-

Construct concentration-response curves to determine the potency and efficacy of each stereoisomer.

-

In Vivo Model of Myocardial Ischemia/Reperfusion (I/R)

This model is used to evaluate the cardioprotective effects of Rg3 stereoisomers against injury caused by a temporary blockage of blood flow to the heart.

Protocol:

-

Animal Model:

-

Use adult male Sprague-Dawley rats.

-

Surgically induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a specific period (e.g., 30 minutes).

-

Remove the ligature to allow for reperfusion (e.g., for 24 hours).

-

-

Drug Administration:

-

Administer Rg3 stereoisomers (e.g., at doses of 5 or 20 mg/kg) intravenously or intraperitoneally at the onset of reperfusion.

-

-

Assessment of Cardiac Function:

-

Perform echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.

-

Hemodynamic parameters like left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP) can also be measured using a catheter inserted into the left ventricle.

-

-

Infarct Size Measurement:

-

After the reperfusion period, excise the heart and stain the ventricles with TTC to delineate the infarcted area, as described in section 2.3.2.

-

Conclusion and Future Directions

The stereoisomers of ginsenoside Rg3, 20(S)-Rg3 and 20(R)-Rg3, exhibit distinct and often stereospecific biological activities. The available evidence, summarized in this guide, strongly indicates that 20(S)-ginsenoside Rg3 is the more potent isomer in terms of anticancer and anti-inflammatory effects , primarily through its robust inhibition of key signaling pathways like PI3K/Akt and NF-κB, and its stronger activation of PPARγ. In contrast, 20(R)-ginsenoside Rg3 appears to be more prominent in its antioxidant and neuroprotective roles .

This stereoselectivity has profound implications for drug development. For therapeutic applications targeting cancer or inflammatory diseases, formulations enriched with the 20(S) epimer may offer enhanced efficacy. Conversely, for neurodegenerative disorders or conditions associated with oxidative stress, the 20(R) isomer could be the more suitable candidate.

Future research should focus on several key areas:

-

Head-to-head comparative studies: More studies directly comparing the two isomers across a wider range of concentrations and biological models are needed to fully elucidate their relative potencies and mechanisms.

-

In vivo efficacy and pharmacokinetics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual stereoisomers is crucial for translating preclinical findings into clinical applications.

-

Combination therapies: Investigating the synergistic effects of Rg3 stereoisomers with existing therapeutic agents could lead to more effective treatment strategies.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to validate the therapeutic potential of purified Rg3 stereoisomers in human diseases.

By continuing to explore the nuanced differences between these two fascinating molecules, the scientific community can unlock their full therapeutic potential for a variety of challenging diseases.

Pharmacokinetic profile of (20R)-Ginsenoside Rg3 in preclinical models

An In-depth Technical Guide on the Pharmacokinetic Profile of (20R)-Ginsenoside Rg3 in Preclinical Models

Introduction

Ginsenoside Rg3, a prominent saponin isolated from steamed Panax ginseng, exists as two stereoisomers: (20S)-Ginsenoside Rg3 and this compound. The (20R) epimer has garnered significant attention for its diverse pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory effects.[1][2] Understanding its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been investigated in various preclinical models, primarily in rats and mice. A consistent finding across studies is its very low oral bioavailability.[3][4][5]

Rat Models

Studies in Sprague-Dawley (SD) and other rat models reveal rapid elimination after intravenous administration and poor absorption following oral dosing.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Preclinical Model | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Intravenous | 5 mg/kg | SD Rats | - | - | 0.31 (18.5 min) | - | - | [3][4] |

| Intravenous | 1 mg/kg | Rats | 70,096.2 ± 7,204.6 (for 20(S))46,439.2 ± 14,365.5 (for 20(R)) | 0.033 | - | - | - | [6] |

| Oral | 100 mg/kg | SD Rats | Not Detected | - | - | - | - | [3][4] |

| Oral | 50 mg/kg | SD Rats (Normal) | - | - | - | - | - | [7] |

| Oral | 50 mg/kg | SD Rats (Tumor-bearing) | Lower than normal | - | - | Lower than normal | - | [7] |

| Oral | 10 mg/kg | Rats | 104.07 ± 59.95 | 4.40 ± 1.67 | - | - | 2.63 | [5][6] |

| Oral (in Radix Ginseng Rubra Extract) | - | Male Rats | - | - | 3.70 ± 0.43 | - | - | [8] |

| Oral (in Sheng-Mai-San Extract) | - | Male Rats | Higher than RGR | Longer than RGR | 4.45 ± 0.98 | Higher than RGR | - | [8] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; RGR: Radix Ginseng Rubra.

Mouse Models

Pharmacokinetic studies in mice have often focused on the influence of external factors, such as gut microbiota, on the absorption of Rg3.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose | Preclinical Model | Treatment Group | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| Oral (Red Ginseng Extract) | - | Mice | Control | 34.7 ± 10.8 | 247.7 ± 96.6 | [9][10] |

| Oral (Red Ginseng Extract) | - | Mice | Amoxicillin-treated | 18.1 ± 4.1 | 139.2 ± 32.9 | [9][10][11] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Distribution

Tissue distribution data indicates that following absorption, ginsenosides can be found in various organs. A study on the related ginsenoside Rh3 showed the highest concentrations in the intestines, stomach, and liver, suggesting a significant first-pass effect.[12]

Metabolism

The primary metabolic pathways for this compound are deglycosylation (hydrolysis) and oxygenation, which occur predominantly in the gastrointestinal tract.[3][4][13] Intestinal microflora play a crucial role in this biotransformation.[14][15] (20R)-Rg3 is metabolized into its deglycosylated form, (20R)-Ginsenoside Rh2, which is further hydrolyzed to (20R)-protopanaxadiol (PPD).[6][13] These metabolites, particularly PPD, may be responsible for some of the pharmacological effects attributed to Rg3.[6] The 20(S) epimer is metabolized much more rapidly than the 20(R) form.[15]

Caption: Metabolic pathway of this compound.

Excretion

Following oral administration in rats, only a very small fraction (0.97–1.15%) of the parent this compound is recovered in the feces, indicating that the majority of the compound is metabolized before it can be excreted.[3][4] Metabolites, including hydrolysis and oxygenated products, are primarily detected in the feces.[3][4][13]

Experimental Protocols

The methodologies employed in preclinical pharmacokinetic studies of this compound are crucial for the interpretation of results. The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

General Animal Study Workflow

The workflow for a typical preclinical pharmacokinetic study involves several key steps from administration to data analysis.

Caption: General workflow for preclinical pharmacokinetic studies.

Sample Preparation and Analysis

Animal Models: Male Sprague-Dawley rats and various strains of mice are the most commonly used preclinical models.[3][9]

Administration and Dosing: this compound is typically dissolved in a suitable vehicle and administered via oral gavage or intravenous injection. Doses vary significantly between studies, ranging from 1 mg/kg to 100 mg/kg.[3][6]

Sample Collection: Blood samples are collected serially from the tail vein or via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation. Feces and urine are collected using metabolic cages.[3][4]

Sample Preparation:

-

Protein Precipitation: A common method for plasma samples involves adding a solvent like methanol or acetonitrile to precipitate proteins. For example, 600 μL of an internal standard in methanol can be added to 100 μL of plasma, vortexed, and centrifuged.[16]

-

Liquid-Liquid Extraction: This technique uses an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to extract the analyte from the biological matrix.[16][17] The organic layer is then evaporated, and the residue is reconstituted for analysis.

Analytical Method:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with a tandem mass spectrometer (MS/MS), often equipped with an electrospray ionization (ESI) source, are standard.[12][17][18]

-

Chromatography: A C18 column is typically used for separation.[17]

-

Quantification: The method is validated for linearity, precision, accuracy, and stability.[17][18] Calibration curves are generated by spiking blank plasma with known concentrations of this compound.[8] An internal standard (e.g., digoxin, ginsenoside Rg1) is used to ensure accuracy.[8][17]

Influence on Signaling Pathways

While most research focuses on the pharmacokinetics of (20R)-Rg3 itself, some studies explore the pharmacodynamic effects mediated through cellular signaling. For instance, black ginseng enriched with (20R)-Rg3 has been shown to inhibit colorectal cancer tumor growth by modulating the Akt/Bax/caspase-3 apoptosis pathway.[19]

Caption: (20R)-Rg3 mediated anti-tumor signaling pathway.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by poor oral absorption and rapid metabolism, primarily through deglycosylation by intestinal microbiota. Its elimination half-life is short following intravenous administration. These characteristics present significant challenges for its development as an oral therapeutic agent. Future research may focus on formulation strategies, such as nanoparticle delivery systems, to enhance its bioavailability and systemic exposure. Furthermore, the pharmacological activity of its metabolites, like (20R)-Ginsenoside Rh2 and PPD, warrants further investigation as they may contribute significantly to the overall therapeutic effect observed after administration of the parent compound. A thorough understanding of these pharmacokinetic and metabolic pathways is essential for the successful clinical translation of this compound.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The effect of ginsenosides on liver injury in preclinical studies: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo rat metabolism and pharmacokinetic studies of ginsenoside Rg3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cfile211.uf.daum.net [cfile211.uf.daum.net]

- 5. mdpi.com [mdpi.com]

- 6. Non-clinical pharmacokinetic behavior of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic Comparison of 20(R)- and 20(S)-Ginsenoside Rh1 and 20(R)- and 20(S)-Ginsenoside Rg3 in Rat Plasma following Oral Administration of Radix Ginseng Rubra and Sheng-Mai-San Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Profiling of Ginsenosides, Rb1, Rd, and Rg3, in Mice with Antibiotic-Induced Gut Microbiota Alterations: Implications for Variability in the Therapeutic Efficacy of Red Ginseng Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetic Profiling of Ginsenosides, Rb1, Rd, and Rg3, in Mice with Antibiotic-Induced Gut Microbiota Alterations: Implications for Variability in the Therapeutic Efficacy of Red Ginseng Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy [frontiersin.org]

- 13. Biotransformation of ginsenosides Rb1, Rg3 and Rh2 in rat gastrointestinal tracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of 20(S)- and 20(R)-ginsenoside Rg3 by human intestinal bacteria and its relation to in vitro biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of 13 Ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg3, Rh2, F1, Compound K, 20(S)-Protopanaxadiol, and 20(S)-Protopanaxatriol) in Human Plasma and Application of the Analytical Method to Human Pharmacokinetic Studies Following Two Week-Repeated Administration of Red Ginseng Extract [mdpi.com]

- 17. Determination of ginsenoside Rg3 in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. determination-of-ginsenoside-rg3-in-human-plasma-and-urine-by-high-performance-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]

- 19. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

(20R)-Ginsenoside Rg3: A Technical Guide to its Modulation of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20R)-Ginsenoside Rg3, a pharmacologically active steroidal saponin isolated from steamed and dried Panax ginseng, has garnered significant attention for its therapeutic potential, particularly in oncology. Its multifaceted effects stem from its ability to modulate a complex network of intracellular signaling pathways, thereby influencing critical cellular processes such as proliferation, apoptosis, angiogenesis, and inflammation. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological activities primarily through the modulation of several key signaling cascades. These include pathways pivotal to cancer cell survival and progression, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, as well as the p53 tumor suppressor pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-tumor effects.

Mechanism of Action:

This compound inhibits the PI3K/Akt pathway by downregulating the phosphorylation of both PI3K and Akt.[1][2] This inactivation of Akt prevents the subsequent phosphorylation and activation of downstream targets like mTOR, a key regulator of protein synthesis and cell growth.[3] The inhibition of the PI3K/Akt pathway by this compound leads to decreased cell proliferation and the induction of apoptosis.[3][4] In some contexts, such as cisplatin-induced renal toxicity, this compound has been shown to protect healthy cells by activating the PI3K/Akt pathway, highlighting its potential as a selective modulator.[5]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

Mechanism of Action:

This compound has been demonstrated to inhibit the MAPK/ERK pathway in various cancer models.[6] In non-small cell lung cancer, for instance, it has been shown to target the Epidermal Growth Factor Receptor (EGFR), an upstream activator of the Ras/Raf/MEK/ERK cascade, thereby blocking the entire pathway.[6] This inhibition leads to cell cycle arrest and a reduction in cancer cell proliferation. Conversely, in the context of immune modulation, this compound can activate the MAPK/ERK pathway in natural killer (NK) cells, enhancing their cytotoxic activity against tumor cells.[7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes chronic inflammation and resistance to apoptosis.

Mechanism of Action:

This compound is a potent inhibitor of the NF-κB signaling pathway.[8][9] It has been shown to suppress the activity of IKKβ, an enzyme responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[8] By preventing IκBα degradation, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.[8][9] This inhibitory effect on NF-κB contributes significantly to the anti-inflammatory and pro-apoptotic properties of this compound.

p53 Signaling Pathway and Apoptosis

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activation in response to cellular stress can lead to cell cycle arrest or programmed cell death.

Mechanism of Action:

This compound can induce apoptosis in cancer cells through the activation of the p53 pathway.[10] It has been shown to upregulate the expression of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax.[3][10] This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and the activation of the caspase cascade, ultimately resulting in apoptosis.[3][11] Specifically, the activation of caspase-9 and caspase-3 has been observed following treatment with this compound.[3][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Gallbladder Cancer Cells | Gallbladder Cancer | ~100 | [10] |

| A549/DDP | Cisplatin-resistant Lung Cancer | 8.14 ± 0.59 (in combination with DDP) | [12] |

| 95D | High-metastatic Lung Cancer | 100 µg/mL | [13] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 10 nM | [14] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | [4] |

Table 2: Quantitative Effects of this compound on Protein Expression and Apoptosis

| Cell Line | Protein/Marker | Effect of this compound | Fold/Percentage Change | Reference |

| Gallbladder Cancer Cells | Bax | Increased expression | Not specified | [10] |

| Gallbladder Cancer Cells | Bcl-2 | Decreased expression | Not specified | [10] |

| Gallbladder Cancer Cells | Cleaved Caspase-3 | Increased expression | Not specified | [10] |

| Osteosarcoma Cells | Bcl-2 | Decreased expression | Not specified | [3] |

| Osteosarcoma Cells | Cleaved Caspase-3 | Increased expression | Not specified | [3] |

| ARPE-19 | Cell Viability (H2O2-induced stress) | Increased | 67.20 ± 2.40% (vs. 32.95 ± 3.37% control) | [15] |

| ARPE-19 | Early Apoptosis (H2O2-induced stress) | Decreased | 15.93 ± 2.64% (vs. 24.69 ± 1.82% control) | [15] |

| HCT116 | Apoptosis Rate | Increased | 16.94 ± 0.30% (vs. 2.95 ± 0.21% control) | [16] |

| CT26 | Apoptosis Rate | Increased | 33.62 ± 3.52% (vs. 6.27 ± 0.76% control) | [16] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. For specific antibody dilutions, incubation times, and other detailed parameters, it is recommended to consult the original research articles.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

- 1. Ginsenoside Rg3 induces apoptosis and inhibits proliferation by down-regulating TIGAR in rats with gastric precancerous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rg3 Suppresses Proliferation and Induces Apoptosis in Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg3 decreases breast cancer stem-like phenotypes through impairing MYC mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Ginsenoside Rg3 on Inhibiting Differentiation, Adipogenesis, and ER Stress-Mediated Cell Death in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20(S)-Ginsenoside Rg3 Inhibits Lung Cancer Cell Proliferation by Targeting EGFR-Mediated Ras/Raf/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside 20(R)-Rg3 enhances natural killer cell activity by increasing activating receptor expression through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcpjournal.org [jcpjournal.org]

- 10. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20(S)-Ginsenoside Rg3-induced apoptosis in HT-29 colon cancer cells is associated with AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Effect of 20(R) ginsenoside Rg3 on protein expression of lung cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The angiosuppressive effects of 20(R)- ginsenoside Rg3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The protective effect of 20(S)-ginsenoside Rg3 on the human retinal pigment epithelial cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of (20R)-Ginsenoside Rg3 in Ischemia Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of (20R)-Ginsenoside Rg3 in preclinical models of cerebral ischemia. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data summaries, and a thorough understanding of the underlying molecular mechanisms.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits. This compound, a steroidal saponin isolated from Panax ginseng, has emerged as a promising neuroprotective agent. Extensive research in various in vivo and in vitro ischemia models has demonstrated its potential to mitigate ischemic brain injury through multiple mechanisms, including anti-apoptosis, anti-inflammation, and anti-oxidation. This guide synthesizes the current scientific literature to provide a detailed technical resource on the neuroprotective actions of this compound.

In Vivo Ischemia Models and Neuroprotective Efficacy

The most widely used in vivo model to study focal cerebral ischemia is the middle cerebral artery occlusion (MCAO) model in rodents. In this model, this compound has been shown to significantly reduce infarct volume and improve neurological outcomes.

Quantitative Data Summary: In Vivo Studies

| Parameter | Ischemia Model | Species | This compound Dose | Effect | Reference |

| Neurological Deficit Score | MCAO | Rat | 5 and 10 mg/kg | Significant improvement | [1] |

| Infarct Area | MCAO | Rat | 5 and 10 mg/kg | Significant reduction | [1] |

| Regional Cerebral Blood Flow (rCBF) | MCAO | Rat | 5 and 10 mg/kg | Significant enhancement | [1] |

| Superoxide Dismutase (SOD) Activity | MCAO | Rat | 5 and 10 mg/kg | Significantly antagonized decrease | [1] |

| Glutathione Peroxidase (GSH-Px) Activity | MCAO | Rat | 5 and 10 mg/kg | Significantly antagonized decrease | [1] |

| Malondialdehyde (MDA) Content | MCAO | Rat | 5 and 10 mg/kg | Significantly antagonized increase | [1] |

| Adenosine Triphosphate (ATP) Content | MCAO | Rat | 5 and 10 mg/kg | Significant improvement | [1] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the transient MCAO model, a common method to induce focal cerebral ischemia.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Heating pad

-

Surgical microscope

-

Micro-scissors and forceps

-

3-0 silk suture

-

4-0 nylon monofilament with a rounded tip

-

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

-

Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Gently insert the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion.

-

Suture the incision and allow the animal to recover.

-

Neurological deficit scoring can be performed at various time points post-reperfusion.

-

For infarct volume analysis, sacrifice the animal at a predetermined time (e.g., 24 hours), remove the brain, and slice it into coronal sections.

-

Stain the sections with 2% TTC solution to visualize the infarct area (pale tissue) versus viable tissue (red).

Experimental Workflow: In Vivo MCAO Study

Workflow for a typical in vivo MCAO study.

In Vitro Ischemia Models and Cellular Mechanisms

In vitro models, such as oxygen-glucose deprivation/reperfusion (OGD/R), are instrumental in elucidating the cellular and molecular mechanisms of this compound's neuroprotective effects.

Quantitative Data Summary: In Vitro Studies

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| Cell Viability | PC12 | 5, 25, 125 µmol/L | Significant increase | [2] |

| LDH Leakage | SH-SY5Y | Concentration-dependent | Significant decrease | [3] |

| Apoptosis Rate | SH-SY5Y | Concentration-dependent | Significant inhibition | [3] |

| Cleaved Caspase-3 Expression | SH-SY5Y | Concentration-dependent | Marked decrease | [3] |

| Bax/Bcl-2 Ratio | SH-SY5Y | Concentration-dependent | Significant decrease | [3] |

| Beclin1 and LC3 Gene Expression | PC12 | Concentration-dependent | Markedly attenuated upregulation | [4] |

| p-PI3K, p-AKT, p-mTOR Expression | PC12 | Concentration-dependent | Rescued downregulation | [4] |

Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

This protocol outlines the procedure for inducing ischemic-like injury in a neuronal cell line.

Materials:

-

PC12 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Glucose-free DMEM

-

Hypoxia chamber or incubator with adjustable O2/CO2 levels

-

This compound

-

Cell viability assay kit (e.g., MTT or CCK-8)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Plate PC12 cells in appropriate culture plates and allow them to adhere.

-

For the OGD phase, replace the complete culture medium with glucose-free DMEM.

-

Place the cells in a hypoxia chamber (e.g., 94% N2, 5% CO2, 1% O2) for a specified duration (e.g., 2-4 hours).

-

For the reperfusion phase, replace the glucose-free DMEM with complete culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a set period (e.g., 24 hours).

-

This compound can be added to the culture medium before, during, or after the OGD phase, depending on the experimental design.

-

Assess cell viability using an MTT or CCK-8 assay and cytotoxicity by measuring LDH release into the culture medium.

Experimental Workflow: In Vitro OGD/R Study

References

A Comprehensive Technical Guide to (20R)-Ginsenoside Rg3: Physico-chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20R)-Ginsenoside Rg3 is a tetracyclic triterpenoid saponin and a prominent bioactive compound found in heat-processed ginseng, particularly red ginseng. It exists as a stereoisomer of (20S)-Ginsenoside Rg3, with the spatial orientation of the hydroxyl group at the C-20 position being the distinguishing feature. This subtle structural difference significantly influences its biological activities, making the (20R) epimer a subject of intense research interest. This technical guide provides an in-depth overview of the core physico-chemical properties of this compound, details on experimental protocols for its analysis, and a review of its engagement with key signaling pathways, presented in a format tailored for the scientific community.

Physico-chemical Properties

The fundamental physico-chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.

Table 1: General Physico-chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₇₂O₁₃ | [1][2][3][4] |

| Molecular Weight | 785.01 g/mol | [1][2][3][5] |

| Appearance | White to off-white amorphous powder | [1][6] |

| Melting Point | 315–318°C | [7] |

| Water Content | 0.920% | [6][8] |

| CAS Registry Number | 38243-03-7 | [7] |

| Storage Temperature | 2–8°C or -20°C for long-term storage | [7][9] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Sparingly soluble (Predicted: 0.099 g/L) | [6][7] |

| Ethanol | Sparingly soluble | [4][6] |

| Methanol | Sparingly soluble | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Readily soluble (≥ 2.5 mg/mL) | [6][7][9] |

| Chloroform | Insoluble | [7] |

| Ether | Insoluble | [7] |

Table 3: Spectroscopic and Other Properties of this compound

| Property | Value/Description | Reference |

| Optical Rotation | A previously reported value of +8.5 (c, 1.0 in MeOH) has been questioned due to insolubility at that concentration.[6] | |

| pKa (Predicted) | 12.09 (Strongest Acidic), -2.9 (Strongest Basic) |

Experimental Protocols

Accurate characterization and quantification of this compound are paramount for research and quality control. The following section details the methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for the separation and quantification of ginsenosides.

-

Workflow for HPLC Analysis of this compound

-

Detailed HPLC Method Parameters:

-

Sample Preparation : Dissolve 5 mg of this compound in 10 mL of HPLC-grade methanol to create a stock solution. Further dilute to a working concentration (e.g., 62.5 µg/mL).[6]

-

Instrumentation : A standard HPLC system equipped with a UV detector is suitable.

-

Column : A Discovery HS C18 column (4.6 x 250 mm, 5 µm) is a common choice.[6]

-

Mobile Phase : A gradient elution using acetonitrile (Solvent A) and water (Solvent B) is typically employed. A representative gradient program is as follows:

-

0-20 min: 20% A

-

20-40 min: 20% to 35% A

-

40-52 min: 35% to 45% A

-

52-62 min: 45% to 70% A

-

62-80 min: 70% to 100% A

-

80-90 min: Re-equilibration at 20% A[6]

-

-

Flow Rate : 1.6 mL/min.[6]

-

Detection : UV detection at 203 nm.[6]

-

Retention Time : The retention time for this compound is typically around 11.5 minutes under these conditions, distinguishing it from the (20S) epimer which elutes earlier.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For pharmacokinetic studies and trace analysis, LC-MS/MS provides superior sensitivity and specificity.

-

Workflow for LC-MS/MS Analysis of this compound

-

Detailed LC-MS/MS Method Parameters:

-

Sample Preparation (Plasma) : Liquid-liquid extraction is a common method for isolating this compound from plasma samples.[5] An internal standard, such as dioscin, should be used for accurate quantification.[5]

-

Chromatographic Conditions : Similar to HPLC, a C18 column is used for separation with a mobile phase consisting of acetonitrile and water, often with additives like formic acid to improve ionization.[11]

-

Mass Spectrometry :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is indispensable for the definitive structural identification and confirmation of this compound.

-

Methodology Overview :

-

Sample Preparation : Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent, such as DMSO-d₆.

-

Spectra Acquisition : A suite of NMR experiments is performed, including:

-

Data Analysis : The chemical shifts, coupling constants, and cross-peaks from the various spectra are analyzed to assign all proton and carbon signals, confirming the structure of this compound.[13]

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anti-cancer and anti-angiogenic activities, by modulating several key signaling pathways.

VEGF Signaling Pathway

This compound is a potent inhibitor of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

This compound has been shown to down-regulate the expression of VEGF.[3][7] It can also inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor for VEGF.[3][14] Furthermore, it may act as an allosteric modulator of the VEGF receptor 2 (VEGFR2), thereby inhibiting downstream signaling that leads to angiogenesis.[2]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to modulate this pathway, often leading to pro-apoptotic effects in cancer cells.

This compound can suppress the phosphorylation of Akt, leading to the inactivation of this pro-survival kinase.[15][16] This can result in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately promoting apoptosis in cancer cells.[15] Downstream targets of Akt, such as mTOR, may also be inhibited.[16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.

The effects of this compound on the MAPK pathway can be context-dependent. In some cancer cells, it has been shown to inhibit the phosphorylation of ERK1/2 and JNK, which can contribute to its anti-proliferative effects.[7] Conversely, in immune cells such as Natural Killer (NK) cells, this compound can enhance their cytotoxic activity by increasing the phosphorylation of ERK.[17]

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in oncology. Its well-defined physico-chemical properties, coupled with established analytical methodologies, provide a solid foundation for its development as a pharmaceutical agent. A deeper understanding of its interactions with key signaling pathways, such as the VEGF, PI3K/Akt, and MAPK pathways, continues to unveil the molecular mechanisms underpinning its anti-cancer and immunomodulatory effects. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the study and application of this potent ginsenoside.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Angiogenic Properties of Ginsenoside Rg3 Epimers: In Vitro Assessment of Single and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Angiogenic Properties of Ginsenoside Rg3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 218.62.10.209:8080 [218.62.10.209:8080]

- 5. Liquid chromatography/tandem mass spectrometry for pharmacokinetic studies of 20(R)-ginsenoside Rg3 in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing a full spectrum of physico-chemical properties of (20S)- and this compound to be proposed as standard reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gensenoside Rg3 inhibits hypoxia-induced VEGF expression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterizing a full spectrum of physico-chemical properties of (20S)- and this compound to be proposed as standard reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

- 15. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 20(R)-ginsenoside Rg3 protects against focal cerebral ischemia‒reperfusion injury by suppressing autophagy via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ginsenoside 20(R)-Rg3 enhances natural killer cell activity by increasing activating receptor expression through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-proliferative Effects of (20R)-Ginsenoside Rg3

Audience: Researchers, Scientists, and Drug Development Professionals

Ginsenoside Rg3, a steroidal saponin isolated from Panax ginseng, has garnered significant attention for its multifaceted pharmacological activities, particularly its anti-cancer properties.[1] Rg3 exists as two stereoisomers, (20S) and (20R), which exhibit distinct biological effects.[2] This technical guide focuses on the in vitro anti-proliferative mechanisms of the (20R) epimer of Ginsenoside Rg3, providing a comprehensive overview of its effects on various cancer cell lines, the signaling pathways it modulates, and detailed protocols for relevant experimental assays.

Quantitative Analysis of Anti-proliferative and Pro-apoptotic Effects

The anti-proliferative activity of Ginsenoside Rg3 is concentration-dependent and varies across different cancer cell lines.[3][4] While some studies indicate that (20R)-Ginsenoside Rg3 may not directly inhibit cell proliferation as measured by MTT assays in certain cell lines, it significantly impacts other crucial aspects of cancer progression such as colony formation, migration, and invasion.[5] The following tables summarize the observed in vitro effects.

Table 1: Inhibitory Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Observed Effect | Citation |

| HT29 | Colorectal Cancer | Migration | 10, 50, 100 | 31%, 50%, and 74% reduction in migration, respectively. | [5] |

| SW620 | Colorectal Cancer | Migration | 10, 50, 100 | 43%, 51%, and 71% reduction in migration, respectively. | [5] |

| HT29 | Colorectal Cancer | Invasion | 10, 50, 100 | 63%, 74%, and 81% reduction in invasion, respectively. | [5] |

| SW620 | Colorectal Cancer | Invasion | 10, 50, 100 | 27%, 46%, and 67% reduction in invasion, respectively. | [5] |

| PC3 | Prostate Cancer | Cell Proliferation | 25, 50, 100 | Dose-dependent inhibition of cell proliferation and cell number. | [6] |

| MG-63, U-2OS, SaOS-2 | Osteosarcoma | Cell Proliferation | Varies | Concentration- and time-dependent inhibition of proliferation. | [7] |

Note: In contrast to its effects on motility, one study found that this compound did not inhibit the proliferation of HT29 and SW620 colorectal cancer cells at concentrations up to 100 µM in an MTT assay.[5]

Table 2: IC50 Values of (20S)-Ginsenoside Rg3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Citation |

| GBC-SD, NOZ, SGC-996, EH-GB1, TJ-GBC2 | Gallbladder Cancer | 48 hours | ~100 | [3] |

| HT-29 | Colon Cancer | Not Specified | Not Specified (Apoptosis induced) | [8] |

| HO-8910 | Ovarian Cancer | Not Specified | Dose-dependent viability reduction | [9] |

| MDA-MB-231 | Breast Cancer | 48 hours | 80 | [4] |

| A549/DDP (Cisplatin-resistant) | Lung Cancer | 48 hours | ~8.14 µg/ml (in combination with DDP) | [10] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating several critical signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer.[7] Ginsenoside Rg3 has been shown to suppress this pathway, leading to decreased proliferation and induction of apoptosis in osteosarcoma cells.[7]

Caption: (20R)-Rg3 inhibits the PI3K/Akt/mTOR survival pathway.

Intrinsic Apoptosis Pathway

Ginsenoside Rg3 induces apoptosis through the mitochondrial-dependent intrinsic pathway. It alters the balance of Bcl-2 family proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax.[8][11] This leads to mitochondrial membrane disruption, cytochrome c release, and subsequent activation of the caspase cascade.[8]

Caption: (20R)-Rg3 triggers the intrinsic apoptosis cascade.

Cell Cycle Regulation

This compound can induce cell cycle arrest, a key mechanism for halting cancer cell proliferation. In prostate cancer cells, Rg3 treatment leads to arrest at the G0/G1 phase.[6] This effect is often mediated by the upregulation of reactive oxygen species (ROS), which in turn modulates cell cycle regulatory proteins.[6] In lung cancer cells, the 20(S) isomer has been shown to block the cell cycle at the G0/G1 phase by downregulating CDK2, Cyclin A2, and Cyclin E1.[12]

Caption: (20R)-Rg3 induces G1/S cell cycle arrest via ROS.

Detailed Experimental Protocols

The following section provides standardized protocols for key in vitro assays used to evaluate the anti-proliferative effects of this compound.

General Experimental Workflow

A typical workflow for assessing the anti-proliferative effects of a compound like this compound involves a series of assays to measure viability, cell death, and underlying molecular changes.

Caption: Standard workflow for in vitro anti-cancer drug screening.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Rg3 (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used for Rg3 dilution.[3][6]

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[3]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[10]

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

Cell Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples using a flow cytometer within one hour.[14] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.[15]

-

Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, total Akt, β-actin) overnight at 4°C with gentle agitation.[7][11]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 5. 20(R)-Ginsenoside Rg3 Influences Cancer Stem Cell Properties and the Epithelial-Mesenchymal Transition in Colorectal Cancer via the SNAIL Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg3 suppresses the proliferation of prostate cancer cell line PC3 through ROS-induced cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rg3 Suppresses Proliferation and Induces Apoptosis in Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20(S)-Ginsenoside Rg3-induced apoptosis in HT-29 colon cancer cells is associated with AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 20(s)-ginsenoside Rg3 promotes apoptosis in human ovarian cancer HO-8910 cells through PI3K/Akt and XIAP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 20(S)-Ginsenoside Rg3 Inhibits Lung Cancer Cell Proliferation by Targeting EGFR-Mediated Ras/Raf/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols: Dissolving (20R)-Ginsenoside Rg3 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization and use of (20R)-Ginsenoside Rg3 in various in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.

Physicochemical Properties and Solubility

This compound is a tetracyclic triterpenoid saponin isolated from Panax ginseng. It presents as a white amorphous powder.[1] Understanding its solubility is the first step in preparing it for in vitro use. While readily soluble in dimethyl sulfoxide (DMSO), it has limited solubility in other common laboratory solvents.[1][2]

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble (e.g., ≥5 mg/mL, up to 100 mg/mL) | [1][3] |

| Methanol (MeOH) | Soluble to Slightly Soluble | [1][4] |

| Ethanol (EtOH) | Soluble to Slightly Soluble | [4][5] |

| Water | Sparingly Soluble / Low Solubility | [1][4] |

| Acetonitrile (CH₃CN) | Sparingly Soluble | [1] |

| Ether | Insoluble | [4] |

| Chloroform | Insoluble | [4] |

Protocol for Preparation of Stock and Working Solutions

For most in vitro applications, a high-concentration stock solution is prepared in DMSO and subsequently diluted to the final working concentration in the cell culture medium.

Materials and Equipment

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Cell culture medium appropriate for the cell line

-

Laminar flow hood or biosafety cabinet

Preparation of High-Concentration Stock Solution (e.g., 10 mM)

-

Calculate the required mass: The molecular weight of this compound is 785.0 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need: Mass = 10 mmol/L * 1 mL * 785.0 g/mol = 0.01 mol/L * 0.001 L * 785.0 g/mol = 0.00785 g = 7.85 mg

-

Weighing: In a sterile microcentrifuge tube, accurately weigh 7.85 mg of this compound.

-

Dissolution: Under a laminar flow hood, add 1 mL of sterile, anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO is typically stable for several months when stored properly.

Preparation of Working Solution

The working solution is prepared by diluting the high-concentration stock solution directly into the complete cell culture medium immediately before use.

-

Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. Concentrations used in the literature vary widely depending on the cell type and assay, ranging from nanomolar to micromolar levels.[5][6]

-

Serial Dilution: Perform a serial dilution of the DMSO stock solution into your complete cell culture medium.

-

Control Solvent Concentration: It is imperative to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5%, with <0.1% being ideal.[6] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Example Dilution for a 10 µM Working Solution:

-

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Volume of stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

The final DMSO concentration in this case would be 0.1%.

-

Experimental Workflow and Considerations

The general workflow for using this compound in an in vitro assay involves preparation of the compound, cell treatment, and subsequent analysis.

Table 2: Example Concentrations of this compound in In Vitro Assays

| Assay Type | Cell Line | Concentration Range | Effect | Reference |

| Proliferation / Viability | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.001 - 1 µM (IC₅₀ ~10 nM) | Dose-dependent reduction in proliferation | [5][7] |

| Cell Invasion | MM1 Rat Hepatoma, B16FE7 Mouse Melanoma, etc. | 25 µM | Inhibition of tumor cell invasion | [5] |

| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVEC) | 1 - 1000 nM | Dose-dependent suppression of capillary tube formation | [7] |

| Anti-Angiogenesis (in vivo) | Matrigel Plug Assay | 150 - 600 nM | Abolished bFGF-induced angiogenesis | [8] |

Key Signaling Pathways

This compound has been shown to exert its anti-cancer and anti-angiogenic effects by modulating several key signaling pathways. Notably, it can inhibit pathways induced by growth factors like Vascular Endothelial Growth Factor (VEGF).

References

- 1. Characterizing a full spectrum of physico-chemical properties of (20S)- and this compound to be proposed as standard reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. 20(R)-Ginsenoside Rg3 | 38243-03-7 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 218.62.10.209:8080 [218.62.10.209:8080]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: In Vivo Administration of (20R)-Ginsenoside Rg3 in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg3, a steroidal saponin extracted from Panax ginseng, has garnered significant attention for its potent anti-cancer properties.[1] It exists in two stereoisomeric forms, 20(S) and 20(R)-Ginsenoside Rg3. The (20R) epimer, in particular, has demonstrated significant efficacy in preclinical mouse tumor models, primarily through mechanisms that include the induction of apoptosis and the inhibition of tumor proliferation, metastasis, and angiogenesis.[1][2][3][4][5] These application notes provide a summary of the in vivo effects of (20R)-Ginsenoside Rg3 and detailed protocols for its use in experimental settings.

Application Notes

Summary of In Vivo Efficacy

This compound has been shown to inhibit tumor growth and metastasis across a variety of mouse tumor models. Its effects are often dose-dependent and can be administered through multiple routes, including oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) injections.

Table 1: Quantitative Effects of this compound on Tumor Growth and Metastasis

| Mouse Model | Cancer Type | Treatment Protocol | Key Quantitative Findings | Reference |

| Syngeneic C57BL/6 | B16-BL6 Melanoma | 100 µ g/mouse , i.v., days 1-4 post-inoculation | Significant decrease in lung metastasis. | [2][5] |

| Syngeneic C57BL/6 | B16-BL6 Melanoma | 100-1000 µ g/mouse , p.o. | Significant decrease in lung metastasis. | [2][5] |

| Syngeneic BALB/c | Colon 26-M3.1 Carcinoma | Not specified | Effective inhibition of lung metastasis. | [2][5] |

| Metastasis Mouse Model | Colorectal Cancer | Not specified | Decreased number and size of tumor nodules in liver, lung, and kidney. | [3] |

| Nude Mouse Xenograft | Colorectal Cancer (CT26) | 30 mg/kg, daily, p.o. | Retarded tumor growth. | [6] |

| Nude Mouse Xenograft | Esophageal Squamous Cell Carcinoma (Eca-109) | Combined with chemotherapy | Tumor growth inhibitory rate of 70.64% (combination) vs. 59.67% (chemo alone). | [7] |

| Nude Mouse Xenograft | Cisplatin-resistant Lung Cancer (A549/DDP) | 15 mg/kg, i.p., twice weekly for 4 weeks (with DDP) | 39.5% reduction in tumor volume compared to DDP alone.[8] | [8] |

| BALB/c Mice | Myelosuppression Model | 5 or 10 mg/kg/d | Protective effect against chemotherapy-induced myelosuppression. | [9] |

Table 2: Effects of this compound on Angiogenesis

| Model | Assay Type | Treatment Protocol | Key Quantitative Findings | Reference |

| C57BL/6 Mice | Matrigel Plug Assay | 150 and 600 nM Rg3 | Remarkable abolishment of bFGF-induced angiogenesis.[10] | [10] |

| Syngeneic Mice | Neovascularization Assay | Not specified | Significant decrease in the number of blood vessels oriented toward the tumor mass.[2][5] | [2][5] |

| Nude Mouse Xenograft | Esophageal Cancer | Not specified | Lowest Microvessel Density (MVD) in the combination therapy group. | [7] |

| Nude Mouse Xenograft | Colorectal Cancer | Not specified | Lower MVD detected in Rg3-treated subjects.[11] | [11] |

Key Mechanisms of Action

This compound exerts its anti-tumor effects through multiple signaling pathways. A primary mechanism is the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[12][13] Rg3 has been shown to downregulate key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), thereby suppressing the formation of new blood vessels that supply tumors.[10][13] It also inhibits the activity of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the basement membrane during angiogenesis and tumor invasion.[10][12]

Furthermore, this compound can induce cancer cell apoptosis by activating pathways involving Bax and caspases and downregulating anti-apoptotic proteins like Bcl-2.[1][6] It also influences the epithelial-mesenchymal transition (EMT), a process critical for metastasis, by downregulating stemness genes in a SNAIL-dependent manner.[3]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies.

Materials:

-

This compound (purity ≥98%)

-

Dimethyl sulfoxide (DMSO)[14]

-

Sterile Phosphate-Buffered Saline (PBS) or Normal Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Syringes and needles (appropriate gauge for the administration route)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).[14] Ensure complete dissolution by vortexing.

-

Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of administration, thaw the stock solution.

-

Dilute the stock solution to the final desired concentration using sterile PBS or normal saline.

-

Important: The final concentration of DMSO in the working solution administered to mice should be kept low (typically ≤0.1% to 1%) to avoid toxicity.[14] Calculate the dilution factor accordingly.

-

For example, to prepare a 10 mg/kg dose for a 20g mouse in a 100 µL injection volume, you would need 0.2 mg of Rg3. Dilute the stock solution to a final concentration of 2 mg/mL.

-

-

Administration:

-

Intraperitoneal (i.p.) Injection: Administer the prepared solution into the peritoneal cavity of the mouse using an appropriate gauge needle (e.g., 27G). Doses such as 15 mg/kg have been used.[8]

-

Oral Gavage (p.o.): Administer the solution directly into the stomach using a ball-tipped gavage needle. Doses ranging from 100-1000 µ g/mouse have been reported.[5]

-

Intravenous (i.v.) Injection: Administer the solution into the lateral tail vein. This route often requires smaller volumes and lower doses (e.g., 10-100 µ g/mouse ).[5]

-

Intranasal Administration: Doses of 0.05-0.5 mg/kg have been tested for non-cancer applications and may be explored.[15][16]

-

Protocol 2: Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer compounds.

Materials:

-

Cancer cell line (e.g., CT26, A549, B16-BL6) cultured under sterile conditions.

-

4-6 week old immunocompromised mice (e.g., BALB/c nude, NOD-SCID).

-

Sterile PBS and Trypsin-EDTA.

-

Hemocytometer or automated cell counter.

-

Syringes (1 mL) with needles (e.g., 27G).

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation:

-

Grow cancer cells to ~80% confluency.

-

Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete media and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS or serum-free media.

-

Count the cells and assess viability (should be >95%).

-

Adjust the cell concentration to the desired density (e.g., 1 x 10⁷ cells/mL).[6] Keep the cell suspension on ice.

-

-

Tumor Inoculation:

-

Anesthetize the mouse if necessary, following approved institutional animal care guidelines.

-

Inject the cell suspension (typically 100-200 µL, containing 1-2 x 10⁶ cells) subcutaneously into the flank of the mouse.[6]

-

Monitor the mice for tumor formation. Palpable tumors usually develop within 7-14 days.

-

-

Treatment Initiation:

Protocol 3: Assessment of Tumor Growth

Procedure:

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = 0.5 × (Width)² × Length .[8]

-

Record the body weight of each mouse at each measurement time point to monitor for toxicity.

-

-

Endpoint Analysis:

-

At the end of the study (based on tumor size limits or study duration), euthanize the mice according to institutional guidelines.

-

Excise the tumors, weigh them, and photograph them.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in formalin for histological analysis (H&E staining, IHC).

-

Visualizations: Workflows and Signaling Pathways

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Inhibitory Effect of Tumor Metastasis in Mice by Saponins, Ginsenoside-Rb2, 20 (R)-and 20 (S)-Ginsenoside-Rg3, of Red ginseng [jstage.jst.go.jp]

- 3. 20(R)-Ginsenoside Rg3 Influences Cancer Stem Cell Properties and the Epithelial-Mesenchymal Transition in Colorectal Cancer via the SNAIL Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Inhibitory effect of tumor metastasis in mice by saponins, ginsenoside-Rb2, 20(R)- and 20(S)-ginsenoside-Rg3, of red ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. The angiosuppressive effects of 20(R)- ginsenoside Rg3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rg3 targets cancer stem cells and tumor angiogenesis to inhibit colorectal cancer progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 218.62.10.209:8080 [218.62.10.209:8080]

- 13. Anti-Angiogenic Properties of Ginsenoside Rg3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginsenoside Rg3 ameliorates allergic airway inflammation and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. The anti-fatigue effect of 20(R)-ginsenoside Rg3 in mice by intranasally administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Evaluating the Efficacy of (20R)-Ginsenoside Rg3 on Cancer Cell Viability

For Researchers, Scientists, and Drug Development Professionals

Introduction